REACTION_CXSMILES
|
[C:1]1([CH2:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:10][CH2:11][CH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>C(#N)C>[CH:12]1([CH2:11][CH2:10][NH:8][CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:16][CH2:15][CH2:14][CH2:13]1
|
Name
|
|
Quantity
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10.7 g
|
Type
|
reactant
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Smiles
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C1(=CC=CC=C1)CN
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Name
|
|
Quantity
|
17.7 g
|
Type
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reactant
|
Smiles
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BrCCC1CCCC1
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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Heat the mixture
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Type
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TEMPERATURE
|
Details
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to reflux
|
Type
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CUSTOM
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Details
|
the progress of the reaction by thin-layer chromatography on silica gel
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Type
|
CUSTOM
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Details
|
At the completion of the reaction remove the solvent in vacuo
|
Type
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ADDITION
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Details
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add 100 mL of saturated sodium bicarbonate solution
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Type
|
EXTRACTION
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Details
|
Extract the aqueous mixture with three 100 mL portions of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the combined extracts over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter the drying agent
|
Type
|
CUSTOM
|
Details
|
remove the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)CCNCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |